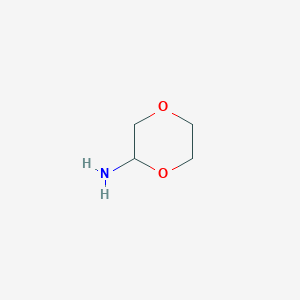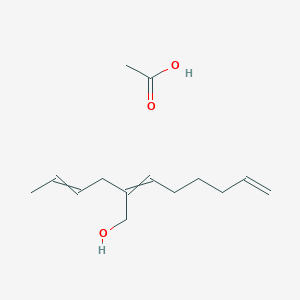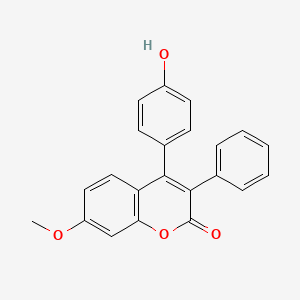
5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione is a complex organic compound that belongs to the class of benzoxathiine derivatives These compounds are characterized by a benzene ring fused to an oxathiine ring, which contains both oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents play a crucial role in optimizing the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trione group to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxathiine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxathiine Derivatives: Compounds with similar benzene and oxathiine ring structures.
Trione Compounds: Molecules containing trione functional groups.
Uniqueness
5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione stands out due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in the ring structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
35676-45-0 |
|---|---|
Fórmula molecular |
C10H10O4S |
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
5,7-dimethyl-2,2-dioxo-1,2λ6-benzoxathiin-4-one |
InChI |
InChI=1S/C10H10O4S/c1-6-3-7(2)10-8(11)5-15(12,13)14-9(10)4-6/h3-4H,5H2,1-2H3 |
Clave InChI |
DEDQZDZIPSSZTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=O)CS(=O)(=O)OC2=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


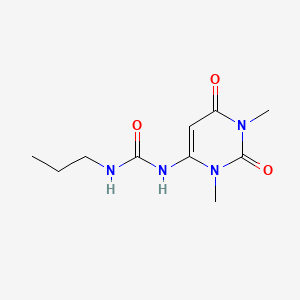
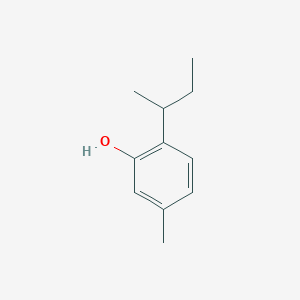

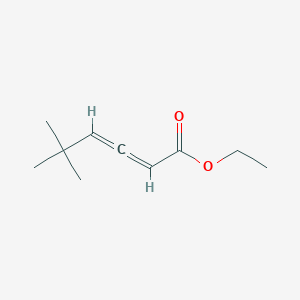

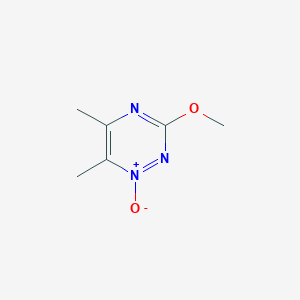

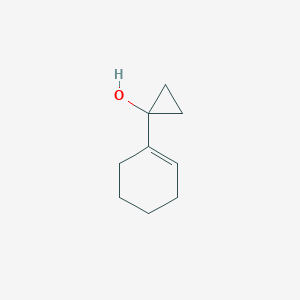

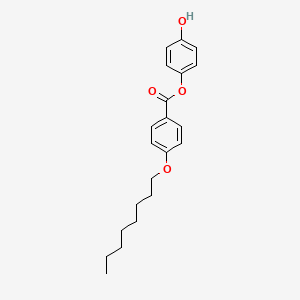
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
